molecular formula C18H19N3O2S B11497770 3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide

Cat. No.: B11497770
M. Wt: 341.4 g/mol
InChI Key: WQGODJVOULLEDD-UHFFFAOYSA-N
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Description

3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyridine ring substituted with cyano and dimethyl groups, a sulfanyl linkage, and a propanamide moiety attached to a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common approach includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving appropriate aldehydes and amines.

    Introduction of Cyano and Dimethyl Groups: The cyano and dimethyl groups are introduced via nitration and alkylation reactions.

    Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the pyridine derivative with a thiol compound under controlled conditions.

    Propanamide Formation: The final step involves the reaction of the sulfanyl-pyridine derivative with 4-methoxyphenylpropanoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl linkage may participate in redox reactions. The compound’s effects are mediated through pathways involving these functional groups, potentially leading to modulation of enzymatic activity or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-4,6-dimethylpyridine: Shares the pyridine core but lacks the sulfanyl and propanamide moieties.

    N-(4-methoxyphenyl)propanamide: Contains the propanamide moiety but lacks the pyridine ring and sulfanyl linkage.

Uniqueness

3-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyano and sulfanyl groups, along with the methoxyphenyl-propanamide structure, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

3-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(4-methoxyphenyl)propanamide

InChI

InChI=1S/C18H19N3O2S/c1-12-10-13(2)20-18(16(12)11-19)24-9-8-17(22)21-14-4-6-15(23-3)7-5-14/h4-7,10H,8-9H2,1-3H3,(H,21,22)

InChI Key

WQGODJVOULLEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCCC(=O)NC2=CC=C(C=C2)OC)C

Origin of Product

United States

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